Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester

Description

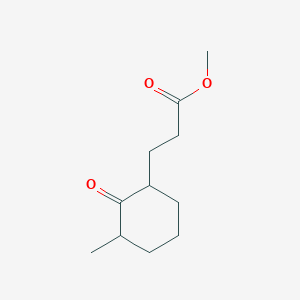

Chemical Name: Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester Synonyms: (S)-(−)-2-(2-Carbomethoxyethyl)-2-methylcyclohexanone; Methyl (S)-1-methyl-2-oxocyclohexanepropanoate CAS: 112898-44-9 Molecular Formula: C₁₁H₁₈O₃ Molecular Weight: 198.262 g/mol Structure: Features a cyclohexane ring substituted with a methyl group at position 3, a ketone (2-oxo group), and a methyl ester moiety on the propanoic acid side chain. The stereochemistry is specified as (1S) in the IUPAC name .

Properties

CAS No. |

53068-90-9 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl 3-(3-methyl-2-oxocyclohexyl)propanoate |

InChI |

InChI=1S/C11H18O3/c1-8-4-3-5-9(11(8)13)6-7-10(12)14-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

AMBRDGCMBMLDHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Catalytic Cyclization Reactions

The compound participates in palladium-catalyzed intramolecular hydroalkylation under specific conditions:

-

Catalyst : [PdCl₂(CH₃CN)₂] (2 mol%)

-

Conditions : Me₃SiCl or HCl (stoichiometric), CuCl₂ (sub-stoichiometric), dioxane solvent, 25–70°C

-

Outcome : Formation of 2-substituted cyclohexanones via enolization of the β-keto ester group and subsequent cyclization .

Reactivity of Functional Groups

The compound’s structure includes a β-keto ester motif (2-oxo group and methyl ester), enabling reactivity toward nucleophiles and electrophiles. Key reaction pathways include:

-

Nucleophilic attack : The carbonyl carbons in the ketone and ester groups are susceptible to nucleophilic substitution or addition.

-

Enolization : Acidic or basic conditions can promote enol formation, facilitating conjugate additions or cyclization reactions .

Key Reaction Data

Biological and Structural Insights

While not directly describing chemical reactions, molecular docking studies suggest the compound interacts with biological targets (e.g., Pseudomonas fluorescens). Such interactions may influence its application in agrochemical or pharmaceutical research, though detailed reaction mechanisms in biological systems remain unexplored in the provided sources.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H18O3

- Molecular Weight : 198.259 g/mol

- Synonyms : Methyl α-methyl-2-oxocyclohexanepropanoate, 2-Methyl-3-(2-oxo-cyclohexyl)-propionic acid methyl ester

The compound features an ester functional group, which contributes to its reactivity and utility in synthesis.

Pharmaceutical Applications

Cyclohexanepropanoic acid derivatives have shown potential in drug development due to their structural similarity to biologically active compounds.

Case Study: Anti-inflammatory Agents

Research has indicated that derivatives of cyclohexanepropanoic acid exhibit anti-inflammatory properties. For instance, compounds synthesized from this ester have been evaluated for their efficacy in reducing inflammation in animal models.

Agrochemical Applications

The compound is also explored for its use in agrochemicals, particularly as a precursor for herbicides and fungicides.

Case Study: Herbicide Development

A study demonstrated the synthesis of herbicides using cyclohexanepropanoic acid derivatives. These compounds showed effective weed control in various crops.

Material Science Applications

In material science, cyclohexanepropanoic acid derivatives are utilized in the production of polymers and coatings.

Case Study: Polymer Synthesis

Research indicates that the methyl ester can be used as a monomer in polymerization processes to create biodegradable plastics.

Cosmetic Industry Applications

Cyclohexanepropanoic acid derivatives are also found in the cosmetic industry due to their fragrance properties.

Case Study: Fragrance Ingredients

The compound is evaluated for use in cosmetic formulations where it acts as a fragrance ingredient, enhancing the sensory profile of products.

Mechanism of Action

The mechanism of action of Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can be hydrolyzed to release the active acid, which can then exert its effects on cellular processes.

Comparison with Similar Compounds

Cyclohexanepropanoic Acid, 2-oxo-, Methyl Ester (CAS 10407-33-7)

- Molecular Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.232 g/mol

- Key Differences : Lacks the 3-methyl substitution on the cyclohexane ring. The absence of this methyl group reduces steric hindrance and alters lipophilicity compared to the target compound.

- Applications : Used in biochemical research, particularly in enzyme interaction studies (e.g., binding to phenylalanine ammonia-lyase) .

Cyclohexanepropanoic Acid, 2-Propenyl Ester (Allyl Cyclohexanepropionate; CAS 2705-87-5)

- Molecular Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- Key Differences : Contains an allyl ester group instead of a methyl ester. This substitution enhances volatility and imparts fruity aroma, making it suitable as a flavoring agent (e.g., "pineapple ester") .

- Applications : Widely used in food and fragrance industries.

Methyl 3-[(1R)-1-Methyl-2-oxocyclohexyl]propanoate (Enantiomer of Target Compound)

3-Methyl-2-oxopentanoic Acid Methyl Ester (CAS 26516-27-8)

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.195 g/mol

- Key Differences: Shorter carbon chain (pentanoic acid derivative) and lacks the cyclohexane ring. Demonstrates how ring structure affects physicochemical properties .

Structural and Functional Analysis

Structural Features and Substituent Effects

| Compound | Substituents | Ester Group | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 3-methyl, 2-oxo, cyclohexane | Methyl | 198.26 |

| 2-oxo-, Methyl Ester (10407-33-7) | 2-oxo, cyclohexane | Methyl | 184.23 |

| Allyl Ester (2705-87-5) | Cyclohexane | Allyl | 196.29 |

- Impact of Methyl Group : The 3-methyl group in the target compound increases molecular weight and may enhance stability or alter binding affinity in biological systems .

- Ester Group Influence : Methyl esters (e.g., target compound) are typically less volatile than allyl esters, which explains the allyl derivative’s use in fragrances .

Biological Activity

Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester (commonly referred to as methyl 3-(2-oxocyclohexyl)propanoate) is an organic compound with the molecular formula CHO. This compound has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The structure of methyl 3-(2-oxocyclohexyl)propanoate features a cyclohexanone derivative with a methyl ester group attached to a propanoate chain. The following table summarizes its physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 184.23 g/mol |

| Heavy Atoms | 13 |

| Rotatable Bonds | 4 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Log P (octanol-water partition coefficient) | 2.13 |

The biological activity of methyl 3-(2-oxocyclohexyl)propanoate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can undergo hydrolysis by esterases, leading to the formation of the corresponding acid and alcohol. Additionally, the ketone group can participate in oxidation-reduction reactions, influencing various metabolic pathways.

Enzyme Interactions

Research indicates that this compound may serve as a substrate for various enzymes involved in metabolic processes. For instance, it can be subjected to oxidation by cytochrome P450 enzymes or reduced by alcohol dehydrogenases, which may lead to different biological outcomes depending on the enzymatic pathway activated.

Antimicrobial Activity

Methyl 3-(2-oxocyclohexyl)propanoate has shown potential antimicrobial properties. In studies evaluating various organic compounds, derivatives of this compound were noted for their effectiveness against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of this compound has been explored in several studies. It has been suggested that the presence of the cyclohexanone moiety contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related damage.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various esters, including methyl 3-(2-oxocyclohexyl)propanoate. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its utility in pharmaceutical formulations aimed at treating bacterial infections .

- Antioxidant Activity Evaluation : In vitro assays demonstrated that methyl 3-(2-oxocyclohexyl)propanoate effectively reduced reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress. The mechanism was attributed to its ability to donate electrons and stabilize free radicals .

- Pharmacokinetic Studies : Research involving pharmacokinetic profiling revealed that after administration, methyl 3-(2-oxocyclohexyl)propanoate is rapidly absorbed and metabolized in vivo, leading to significant plasma concentrations that correlate with observed biological activities .

Q & A

Q. What are the standard synthetic routes for Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester?

The compound is typically synthesized via esterification of 3-methyl-2-oxocyclohexanepropanoic acid with methanol under acidic catalysis. Key parameters include temperature control (110–130°C) and the use of anhydrous conditions to avoid hydrolysis. Reaction progress can be monitored via thin-layer chromatography (TLC) or FT-IR for ester carbonyl absorption (~1740 cm⁻¹). Purification often involves fractional distillation under reduced pressure (12 Torr), yielding a boiling point of 133–134°C .

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR : -NMR in CDCl₃ shows characteristic signals: δ 1.40–1.85 (m, cyclohexyl protons), δ 2.35 (s, methyl group adjacent to ketone), and δ 3.65 (s, methoxy group).

- GC-MS : Electron ionization (70 eV) produces a molecular ion peak at m/z 184 (C₁₀H₁₆O₃⁺) and fragment ions at m/z 139 (loss of COOCH₃) and m/z 83 (cyclohexyl ring cleavage). Reference spectra are available in the NIST Chemistry WebBook .

- IR : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O) confirm functional groups .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., boiling points) be resolved?

Discrepancies arise from variations in purification methods or instrumentation. For example, boiling points reported as 265.5°C (atmospheric pressure) versus 133–134°C (12 Torr) reflect differences in experimental conditions. Researchers should validate measurements using calibrated equipment and cross-reference data from authoritative sources like NIST or CAS registries .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Catalyst Screening : Replace traditional H₂SO₄ with immobilized lipases (e.g., Candida antarctica Lipase B) to enhance selectivity and reduce side reactions.

- Solvent Engineering : Use toluene or DMF to improve miscibility of cyclohexane intermediates.

- In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to track esterification kinetics and adjust reagent stoichiometry dynamically .

Q. How does stereochemistry at the cyclohexyl ring influence reactivity?

The axial-equatorial orientation of the 3-methyl-2-oxo group affects steric accessibility in nucleophilic reactions. For instance, axial ketones exhibit slower reactivity in Grignard additions due to hindered approach. Computational modeling (DFT at B3LYP/6-31G*) can predict transition-state energies to guide synthetic design .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Its keto-ester structure serves as a precursor for prostaglandin analogs and jasmonate derivatives. For example, reductive amination with primary amines yields β-amino esters, which are intermediates in protease inhibitor development. Purity ≥95% is critical to avoid side products in downstream steps .

Q. How can GC-MS and NMR protocols be standardized for trace impurity analysis?

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min). Program the oven from 50°C (2 min) to 280°C at 10°C/min. Detect impurities like unreacted acid (RT ≈ 6.67 min) .

- NMR : Apply -DEPTQ for quantitative analysis of carbonyl carbons. Limit detection thresholds to <0.1% w/w using ERETIC2 calibration .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s density (1.04 vs. 1.059 g/cm³)?

Density variations stem from temperature differences during measurement (25°C vs. ambient). Researchers should adhere to ASTM D4052 standards, using a calibrated densitometer at 25°C ± 0.1°C. Impurities (e.g., residual solvent) can also skew results, necessitating rigorous purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.